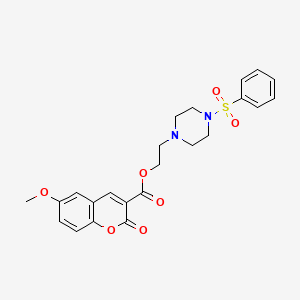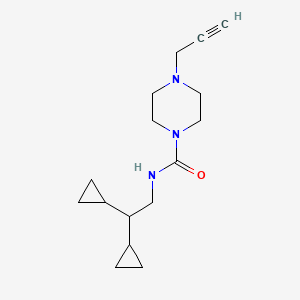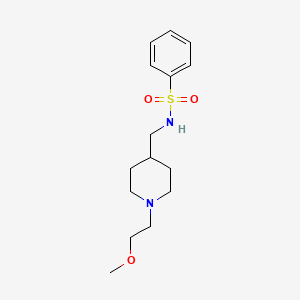
2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C23H24N2O7S and its molecular weight is 472.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Effects
Researchers have synthesized and tested various derivatives of 4-hydroxy-chromen-2-one, which share a structural relationship with the compound , for their antibacterial activity. These compounds have demonstrated significant bacteriostatic and bactericidal effects against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The studies utilized advanced instrumental analysis methods, including IR spectra and NMR, to characterize the synthesized compounds, highlighting their potential as novel antibacterial agents (Behrami & Dobroshi, 2019).
Synthesis and Biological Evaluation
Another study focused on the synthesis of certain coumarin derivatives containing the thiazolidin-4-one ring, which is structurally similar to the target compound. These derivatives have been evaluated for their biological properties, indicating their potential applications in developing antibacterial agents. The synthesis process involved key intermediates and was characterized by analytical and spectral data. The antibacterial activity was tested against multiple bacterial and fungal organisms, showing that some derivatives exhibited promising activities (Ramaganesh, Bodke, & Venkatesh, 2010).
Sulfomethylation of Macrocycles
Research into the sulfomethylation of piperazine and polyazamacrocycles has provided insights into the synthesis of mixed-side-chain macrocyclic chelates. These studies explore the introduction of methanesulfonate groups into these structures, influenced by the pH value during the reaction. This research has implications for the development of novel chelating agents, which could have applications in medical imaging and therapy (van Westrenen & Sherry, 1992).
Oxidative Metabolism Study
A study investigating the oxidative metabolism of Lu AA21004, a novel antidepressant, sheds light on the metabolic pathways involving compounds related to the one . This research identified the cytochrome P450 enzymes responsible for the oxidation of this compound, leading to various metabolites. Such studies are crucial for understanding the metabolism of potential therapeutic agents, even though the direct application of the target compound is outside the drug use scope (Hvenegaard et al., 2012).
Crystal Structure and DFT Calculations
Investigations into the crystal structure and DFT calculations of piperazine derivatives highlight the importance of structural analysis in understanding the properties and potential applications of these compounds. Such studies offer insights into reactive sites for electrophilic and nucleophilic attacks, which are vital for designing molecules with desired biological activities (Kumara et al., 2017).
Mécanisme D'action
Target of Action
Compounds with a piperazine moiety have been found to act as acetylcholinesterase inhibitors (AChEIs) in some studies . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter, in the brain. Inhibiting this enzyme can increase the levels of acetylcholine, which is often beneficial in conditions like Alzheimer’s disease.
Mode of Action
As potential AChEIs, these compounds may bind to acetylcholinesterase and prevent it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which can enhance cholinergic transmission .
Biochemical Pathways
The primary pathway affected by AChEIs is the cholinergic pathway. By inhibiting the breakdown of acetylcholine, these compounds can enhance the signaling in this pathway, which plays a crucial role in memory and cognition .
Result of Action
The increase in acetylcholine levels due to the inhibition of acetylcholinesterase can lead to improved cognitive function, particularly in conditions characterized by a deficiency in cholinergic transmission, such as Alzheimer’s disease .
Propriétés
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl 6-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-30-18-7-8-21-17(15-18)16-20(23(27)32-21)22(26)31-14-13-24-9-11-25(12-10-24)33(28,29)19-5-3-2-4-6-19/h2-8,15-16H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDQHKUJAKHDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OCCN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2960201.png)
![1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2960202.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2960204.png)

![N-[2-(1-Benzylimidazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2960207.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2960209.png)
![(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2960214.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2960216.png)

![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2960218.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2960221.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2960222.png)
